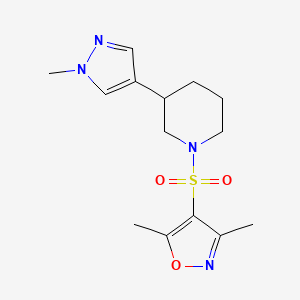

![molecular formula C22H22N4O2 B2366700 N-([2,3'-bipyridin]-5-ylmethyl)-4-morpholinobenzamide CAS No. 2034479-67-7](/img/structure/B2366700.png)

N-([2,3'-bipyridin]-5-ylmethyl)-4-morpholinobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, reactivity, stability, etc. These properties can often be predicted based on the compound’s structure .Wissenschaftliche Forschungsanwendungen

Transition-Metal Complexes and Coordination Chemistry

The bipyridine moiety in this compound makes it an excellent ligand for transition-metal complexes. Researchers have explored its coordination behavior with various metal ions. These complexes can serve as catalysts, sensors, or even therapeutic agents. The strong coordination ability of bipyridine derivatives allows for precise control over metal centers, influencing reactivity and selectivity .

Catalysis and Homogeneous Reactions

- Stille Coupling : Stille coupling reactions utilize organotin compounds, leading to biaryl formation. The bipyridine scaffold can enhance the efficiency of these transformations .

Supramolecular Chemistry and Host-Guest Interactions

The unique structural features of N-([2,3’-bipyridin]-5-ylmethyl)-4-morpholinobenzamide make it suitable for supramolecular assemblies. Researchers have explored its self-assembly behavior, host-guest interactions, and potential applications in drug delivery or molecular recognition .

Photosensitizers and Photophysical Properties

Bipyridine derivatives often exhibit interesting photophysical properties. Researchers have investigated the fluorescence behavior of this compound and its potential as a photosensitizer in photodynamic therapy or solar energy conversion .

Materials Science and Organic Electronics

The π-conjugated system in N-([2,3’-bipyridin]-5-ylmethyl)-4-morpholinobenzamide suggests applications in organic electronics. It could serve as a building block for light-emitting materials, organic semiconductors, or conductive polymers .

Biological Activity and Medicinal Chemistry

While specific studies on this compound’s biological activity are limited, its structural resemblance to other bioactive molecules warrants investigation. Researchers may explore its potential as an enzyme inhibitor, anticancer agent, or antimicrobial compound .

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

4-morpholin-4-yl-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2/c27-22(18-4-6-20(7-5-18)26-10-12-28-13-11-26)25-15-17-3-8-21(24-14-17)19-2-1-9-23-16-19/h1-9,14,16H,10-13,15H2,(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGXKDQWAOUCJRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)C(=O)NCC3=CN=C(C=C3)C4=CN=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,3'-bipyridin]-5-ylmethyl)-4-morpholinobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2366623.png)

![5-tert-butyl-2-methoxy-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide](/img/structure/B2366625.png)

![(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone](/img/structure/B2366631.png)

![1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2366634.png)

![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2366638.png)